Hydroxydione-21-succinate
Description
Classification within Neuroactive Steroids
Hydroxydione-21-succinate is classified as a synthetic neuroactive steroid. Neuroactive steroids are a class of endogenous or exogenous steroids that can rapidly alter neuronal excitability through direct interaction with membrane-bound receptors in the central nervous system. nih.gov Unlike hormonal steroids that typically act via nuclear receptors to regulate gene expression, neuroactive steroids produce non-genomic effects.
This compound's core structure is a 5β-pregnane backbone, a common feature among many neuroactive steroids. ontosight.ai Specifically, it is a 21-hydroxysteroid, meaning it possesses a hydroxyl group at the 21st position of the steroid framework. drugbank.com Its mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. ontosight.ai By enhancing the effects of the inhibitory neurotransmitter GABA, it produces sedative and anesthetic effects. ontosight.ai This places it in the category of GABAergic neuroactive steroids.
| Feature | Description |
| Parent Nucleus | 5β-pregnane |
| Key Functional Groups | 3-keto group, 20-keto group, 21-hydroxy group |
| Classification | Synthetic Neuroactive Steroid; 21-Hydroxysteroid |
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptor |
Historical Trajectories of Steroid Research in Neurobiology
The journey into neuroactive steroid research began in the early 1940s with the work of endocrinologist Hans Selye, who first observed the sedative and anesthetic properties of steroid hormones like progesterone (B1679170) in animal models. psu.edu This discovery sparked efforts to synthesize steroid derivatives that could maximize anesthetic potency while minimizing hormonal side effects.
This line of research led to the identification of hydroxydione (B1218875) by researchers at Pfizer in 1954. Following its discovery, hydroxydione sodium succinate (B1194679) was introduced for clinical use in 1957 under brand names such as Viadril and Presuren. wikipedia.orgwikiwand.com It holds the distinction of being the first neuroactive steroid general anesthetic to be used clinically. wikipedia.org The introduction of hydroxydione marked a significant development, offering an anesthetic agent from a completely different chemical class than the prevalent barbiturates and volatile agents. However, its clinical application was short-lived, and it was largely withdrawn from widespread use by the 1960s due to a high incidence of thrombophlebitis (vein inflammation) at the injection site. ncats.io Despite its discontinuation, hydroxydione remains a key reference compound in neuropharmacology and anesthetic research.
Significance of Succinate Esterification in Neuroactive Steroid Modification
A primary challenge in the development of early neuroactive steroids for clinical use was their poor water solubility. psu.edu Most endogenous and synthetic neuroactive steroids are lipophilic and thus difficult to administer intravenously. nih.gov The modification of hydroxydione with a succinate ester at the 21-hydroxy position was a critical chemical innovation to overcome this obstacle.
The addition of the sodium succinate salt rendered the compound, chemically named 21-hydroxy-5β-pregnane-3,20-dione, water-soluble, allowing for its formulation as an injectable anesthetic. nih.gov This process, known as esterification, involves forming an ester by reacting the hydroxyl group of the steroid with succinic acid. The resulting this compound sodium salt is significantly more soluble in aqueous solutions than the parent steroid.
While this modification was successful in creating a clinically viable formulation, the succinate ester itself was implicated in the primary adverse effect that led to the drug's withdrawal: thrombophlebitis. This highlights a crucial aspect of neuroactive steroid modification—that the solubilizing moiety can itself have biological consequences. Although esterification with succinate improved solubility, it also introduced an undesirable local irritant effect. This experience informed subsequent research, emphasizing the need to consider the pharmacological profile of both the steroid and any chemical modifications made to it. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
13073-36-4 |
|---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[2-[(8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/t15?,17-,18-,19-,20+,24-,25-/m0/s1 |
InChI Key |
KLRNMIUKAXHHFS-LCOKDZCBSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CCC(=O)O)CCC4[C@@]3(CCC(=O)C4)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C |
Synonyms |
hydroxydione-21-succinate hydroxydione-21-succinate, (5beta)-isomer hydroxydione-21-succinate, sodium salt, (5beta)-isome |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action
Modulation of Ligand-Gated Ion Channels
The principal mechanism underlying the pharmacological effects of hydroxydione (B1218875), the active metabolite of hydroxydione-21-succinate, is its interaction with GABAA (γ-aminobutyric acid type A) receptors, the major inhibitory neurotransmitter receptors in the central nervous system. nih.govpatsnap.com
GABAA Receptor Interaction and Allosteric Potentiation
Hydroxydione functions as a positive allosteric modulator of the GABAA receptor. patsnap.comwikipedia.org It does not bind to the same site as the endogenous ligand, GABA, but rather to a distinct allosteric site on the receptor complex. wikipedia.org This binding event induces a conformational change in the receptor that enhances its response to GABA. patsnap.com The potentiation of GABA's effect leads to an increased frequency and/or duration of the opening of the receptor's associated chloride (Cl⁻) ion channel. wikipedia.org The resulting influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing widespread neuronal inhibition. wikipedia.org This potentiation of GABAergic inhibition is the fundamental mechanism for the sedative, and anesthetic effects of hydroxydione. nih.gov
At higher concentrations, some neurosteroids can directly activate the GABAA receptor's chloride channel even in the absence of GABA. nih.gov
Subunit Specificity and Receptor Isoform Investigations
GABAA receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ). mdpi.com The specific subunit composition determines the receptor's physiological and pharmacological properties, including its sensitivity to allosteric modulators like neurosteroids. mdpi.com
While direct investigations into the subunit specificity of hydroxydione are not extensively detailed in available research, the broader class of neuroactive steroids exhibits known preferences. Research indicates that neurosteroids are particularly potent modulators of GABAA receptors containing specific subunits, such as the δ (delta) subunit. nih.gov The presence of different alpha subunits also influences receptor kinetics and sensitivity to modulators. mdpi.com For instance, receptors containing α1, α4, and α5 subunits show intermediate GABA potency. mdpi.com The structural basis for neurosteroid action has been linked to binding sites within the transmembrane domain of the receptor, at the interface between subunits. stanford.edu
Table 1: GABAA Receptor Subunits and Neurosteroid Sensitivity
| Subunit Type | Typical Location | Role in Neurosteroid Modulation |
|---|---|---|
| δ (delta) | Extrasynaptic | Confers high sensitivity to neurosteroids; crucial for tonic inhibition. |
| α4, α6 | Extrasynaptic | Often co-assembles with δ subunits, forming receptors highly sensitive to neurosteroids. nih.gov |
| γ2 (gamma-2) | Synaptic | A common component of synaptic receptors. nih.gov |
| α1, α2, α3 | Synaptic | Form the majority of synaptic receptors. |
Role of Extrasynaptic GABA Receptors in Cellular Responses
GABAA receptors are located both at the synapse (synaptic) and outside of the synapse (extrasynaptic). nih.gov These two populations of receptors mediate distinct forms of inhibition:
Phasic Inhibition: Mediated by synaptic GABAA receptors, which are activated by brief, high concentrations of GABA released into the synaptic cleft. This results in transient inhibitory postsynaptic currents (IPSCs). frontiersin.org
Neurosteroids, including hydroxydione, are particularly potent enhancers of the tonic current mediated by extrasynaptic GABAA receptors. nih.govnih.gov These receptors often contain the δ subunit, which is associated with high sensitivity to neurosteroid modulation. frontiersin.org By amplifying tonic inhibition, hydroxydione can profoundly reduce global neuronal excitability, a key component of its anesthetic action. nih.gov The modulation of these extrasynaptic receptors is a critical mechanism for controlling neuronal network excitability. nih.gov
Interactions with Other Receptor Systems
As a steroid derivative, hydroxydione's potential mechanisms of action may extend beyond ligand-gated ion channels to include other receptor families, such as nuclear receptors involved in xenobiotic sensing.
Membrane-Bound Metabotropic Receptor Engagement
Current research primarily focuses on the ionotropic GABAA receptor as the target for hydroxydione's anesthetic effects. Metabotropic receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs), function through G-protein coupling and second messenger systems to modulate synaptic transmission over a slower time course. nih.gov There is no significant evidence from the reviewed literature to suggest that hydroxydione directly engages with or modulates membrane-bound metabotropic receptors as a primary mechanism of action.
Xenobiotic Receptor Modulation and Downstream Signaling
Xenobiotic receptors are nuclear receptors that function as sensors for foreign substances (xenobiotics) and endogenous molecules. Key examples include the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). wikipedia.orgnih.gov
Activation of these receptors leads to their translocation to the nucleus, where they form heterodimers with the retinoid X receptor (RXR) and bind to response elements on DNA. nih.gov This initiates the transcription of a wide array of genes, particularly those encoding drug-metabolizing enzymes (e.g., cytochrome P450 family, such as CYP3A4) and drug transporters. wikipedia.orgnih.gov Many endogenous and synthetic steroids are known to be agonists for PXR and CAR. wikipedia.orgmedchemexpress.com While specific studies directly implicating hydroxydione as a ligand for PXR or CAR are limited, its steroidal structure makes it a plausible candidate for such interactions. Activation of these pathways by a steroid anesthetic could have implications for drug-drug interactions by altering the metabolism of co-administered drugs.
Table 2: Key Xenobiotic Receptors and Their Function
| Receptor | Gene Designation | Primary Function | Known Activators (Class) | Downstream Signaling Effect |
|---|---|---|---|---|
| Pregnane X Receptor (PXR) | NR1I2 | Senses foreign chemicals and regulates the expression of detoxification enzymes and transporters. wikipedia.org | Steroids, antibiotics, herbal compounds. wikipedia.org | Upregulation of CYP3A4, MDR1, and other drug metabolism genes. wikipedia.org |
| Constitutive Androstane Receptor (CAR) | NR1I3 | Regulates xenobiotic and endobiotic metabolism; involved in energy homeostasis. nih.gov | Steroids (as inverse agonists), phenobarbital-like compounds. nih.gov | Upregulation of CYP2B family and other metabolic genes. medchemexpress.com |
Implications for Cellular Pro-survival and Anti-apoptotic Pathways
The influence of neurosteroids, a class to which this compound belongs, extends to the fundamental processes of cell survival and programmed cell death (apoptosis). Their mechanisms are complex and involve the modulation of key regulatory proteins.
Research indicates that certain neurosteroids can exert neuroprotective effects by influencing the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. While direct studies on this compound are limited, the broader class of neurosteroids has been shown to modulate these pathways. For instance, some neurosteroids are suggested to promote the expression or activity of anti-apoptotic proteins like Bcl-2, which in turn can inhibit the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic cascade.
Furthermore, the activation of survival signaling pathways, such as the ERK1/2 pathway (discussed in section 2.3.3), by some neurosteroids can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cell survival.
Table 1: Influence of Neurosteroids on Apoptotic Regulators
| Apoptotic Regulator | General Effect of Certain Neurosteroids | Implication for Cellular Fate |
| Bcl-2 Family Proteins | Modulation of the ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., Bax) members. | Inhibition of mitochondrial outer membrane permeabilization, a key step in apoptosis. |
| Caspase Activation | Indirect inhibition through upstream regulation of apoptotic signaling. | Reduction in the activity of executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates during apoptosis. |
Cellular and Subcellular Signaling Cascades
The physiological effects of this compound are mediated through its interaction with various cellular and subcellular signaling cascades, leading to alterations in neuronal excitability and function.
Neurotransmitter System Dynamics and Synaptic Function
The primary mechanism of action of this compound, like many other neurosteroids, involves the modulation of the GABAergic system. Specifically, it acts as a positive allosteric modulator of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
By binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound enhances the receptor's response to GABA. This potentiation of GABAergic inhibition leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This modulation of synaptic function is the basis for its anesthetic properties.
While the primary focus is on the GABAergic system, the intricate interplay of neurotransmitter systems suggests potential indirect effects on other systems, such as the glutamatergic system, although this is less well-characterized for this compound itself.
Intracellular Calcium Mobilization Pathways
Neurosteroids can significantly influence intracellular calcium (Ca²⁺) homeostasis, a critical aspect of neuronal signaling and function. The modulation of GABA-A receptors by this compound can lead to changes in intracellular Ca²⁺ levels.
In certain neuronal populations, particularly during development, GABA-A receptor activation can be depolarizing rather than hyperpolarizing. In such cases, the potentiation of GABA-A receptors by a neurosteroid could lead to membrane depolarization sufficient to activate voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular Ca²⁺.
Furthermore, some neurosteroids have been shown to directly modulate the activity of various ion channels, including VGCCs, which could provide another mechanism for influencing intracellular calcium mobilization.
Kinase Activation Profiles (e.g., ERK1/2 phosphorylation)
The signaling cascades initiated by neurosteroids can converge on intracellular protein kinase pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of ERK1/2 is a key event in the regulation of various cellular processes, including cell survival, differentiation, and synaptic plasticity.
The neurosteroid-induced influx of calcium can trigger the activation of calcium-dependent signaling molecules, such as Calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the phosphorylation and activation of the ERK1/2 pathway. This activation of ERK1/2 is a potential mechanism through which neurosteroids can exert their neuroprotective and anti-apoptotic effects.
Table 2: Summary of this compound's Postulated Effects on Signaling Cascades
| Signaling Cascade | Postulated Effect of this compound | Downstream Consequence |
| GABA-A Receptor Signaling | Positive allosteric modulation | Enhanced inhibitory neurotransmission |
| Intracellular Calcium (Ca²⁺) Mobilization | Potential increase via GABA-A receptor-mediated depolarization and VGCC activation | Activation of Ca²⁺-dependent enzymes and signaling pathways |
| ERK1/2 Pathway | Activation secondary to Ca²⁺ influx and upstream kinase activation | Modulation of gene expression related to cell survival and plasticity |
Modulation of Arachidonic Acid Metabolism and Prostaglandin (B15479496) Synthesis
The influence of steroids on inflammatory processes often involves the modulation of the arachidonic acid cascade. Arachidonic acid is a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids, which are potent mediators of inflammation.
Some steroids, particularly glucocorticoids, are known to inhibit the activity of phospholipase A2, the enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition leads to a reduction in the production of prostaglandins. While direct evidence for this compound is scarce, a synthetic analog of the neurosteroid DHEA has been shown to inhibit prostaglandin E2 synthesis and the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. This suggests that neurosteroids like this compound may possess the ability to modulate this inflammatory pathway.
Enzymatic Interactions and Metabolic Context
The metabolic pathways for neurosteroids generally involve enzymatic reactions such as hydroxylation and conjugation. These processes are often mediated by the cytochrome P450 (CYP450) family of enzymes. The succinate (B1194679) ester at the 21-position of hydroxydione is likely susceptible to hydrolysis by esterases, releasing the active hydroxydione molecule. Subsequent metabolism of the steroid nucleus would likely follow pathways common to other pregnane-based steroids, involving reduction and conjugation to facilitate its excretion from the body. The specific CYP450 isozymes involved in the metabolism of this compound have not been extensively characterized.
Role in Tricarboxylic Acid Cycle (TCA) and Oxidative Phosphorylation
This compound, by virtue of its chemical structure, is intrinsically linked to fundamental cellular energy metabolism. The molecule is a dicarboxylic acid monoester, comprising the steroid hydroxydione and a succinate moiety. nih.gov This succinate component is a key intermediate in the Tricarboxylic Acid (TCA) Cycle, a central metabolic hub for the oxidation of carbohydrates, fats, and proteins.
In the TCA cycle, succinate is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase. nih.gov Subsequently, succinate is oxidized to fumarate (B1241708) by succinate dehydrogenase (also known as Complex II of the electron transport chain). nih.govwikipedia.org This reaction is unique as it directly links the TCA cycle to oxidative phosphorylation. wikipedia.orgnih.gov The electrons harvested from succinate oxidation are passed to ubiquinone (Q), reducing it to ubiquinol (B23937) (QH2). nih.govwikipedia.org This process contributes to the electron flow through the electron transport chain, which ultimately drives the synthesis of ATP via the proton motive force—the core of oxidative phosphorylation. nih.govkhanacademy.org
Upon administration and potential metabolic cleavage of the ester bond in this compound, the released succinate can enter this metabolic pathway, thereby serving as a substrate for the TCA cycle and oxidative phosphorylation. This direct contribution to the cellular succinate pool can influence the rate of ATP production within the mitochondria. nih.gov
Table 1: Key Components in Succinate-Related Energy Metabolism
| Component | Role | Pathway(s) Involved |
|---|---|---|
| Succinate | Metabolic intermediate; electron donor | TCA Cycle, Oxidative Phosphorylation |
| Succinate Dehydrogenase (Complex II) | Enzyme catalyzing the oxidation of succinate to fumarate | TCA Cycle, Electron Transport Chain |
| Fumarate | Product of succinate oxidation | TCA Cycle |
| Ubiquinone (Q) | Electron acceptor from Succinate Dehydrogenase | Electron Transport Chain |
| ATP Synthase (Complex V) | Enzyme that synthesizes ATP using the proton gradient | Oxidative Phosphorylation |
Influence on Succinate Dehydrogenase (SDH) and Related Enzymes
Succinate dehydrogenase (SDH), or Respiratory Complex II, is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain. wikipedia.org It is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. mdpi.com The SDHA subunit contains the binding site for succinate, where it is oxidized. wikipedia.org
Molecules that are structurally similar to the natural substrate can act as competitive inhibitors by binding to the enzyme's active site without undergoing the catalytic reaction. mdpi.com For instance, malonate, a dicarboxylic acid structurally analogous to succinate, is a classic competitive inhibitor of SDH. mdpi.com Given that this compound possesses a terminal succinate group, it has the potential to interact with the succinate-binding site on the SDHA subunit of the SDH complex. Such an interaction could lead to competitive inhibition, thereby modulating the enzyme's activity. Inhibition of SDH would reduce the rate of both fumarate production in the TCA cycle and electron transfer to the ubiquinone pool in the electron transport chain. mdpi.com
Table 2: Subunits of Succinate Dehydrogenase (Complex II)
| Subunit | Name | Function | Prosthetic Groups |
|---|---|---|---|
| SDHA | Flavoprotein | Contains the succinate-binding site and catalyzes its oxidation. | Flavin adenine (B156593) dinucleotide (FAD) |
| SDHB | Iron-sulfur protein | Transfers electrons from FAD to the ubiquinone-binding site. | Three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) |
| SDHC | Cytochrome b (large subunit) | Anchors the complex to the inner mitochondrial membrane; part of the ubiquinone-binding site. | Heme b |
| SDHD | Cytochrome b (small subunit) | Anchors the complex to the inner mitochondrial membrane; part of the ubiquinone-binding site. | None |
Endogenous Neurosteroid Synthesis and Conversion Pathways
This compound is a synthetic derivative of 11-deoxycorticosterone, a naturally occurring steroid. Endogenous neurosteroids are synthesized within the nervous system, either de novo from cholesterol or through the metabolism of circulating steroid hormones. nih.govnih.gov
The primary pathway for neurosteroidogenesis begins with the transport of cholesterol into the mitochondria, a step facilitated by the steroidogenic acute regulatory protein (StAR). nih.gov Inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (P450scc). researchgate.net Pregnenolone is the central precursor from which all other steroids are derived.
From pregnenolone, several enzymatic steps lead to the formation of potent neuroactive steroids:
Progesterone (B1679170) Formation: Pregnenolone is converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov
Formation of 5α-Reduced Metabolites: Progesterone can then be metabolized by 5α-reductase and subsequently by 3α-hydroxysteroid dehydrogenase (3α-HSD) to produce allopregnanolone (B1667786), a potent positive allosteric modulator of GABA-A receptors. nih.gov
Deoxycorticosterone Pathway: Alternatively, progesterone can be hydroxylated at the C21 position by the enzyme 21-hydroxylase (CYP21A2) to form deoxycorticosterone. nih.gov This steroid can also be further metabolized by 5α-reductase and 3α-HSD to yield allotetrahydrodeoxycorticosterone (THDOC). nih.gov
Hydroxydione (21-hydroxyprogesterone) is an intermediate in these pathways, and its succinate ester represents a synthetic modification of a naturally occurring steroid precursor. nih.gov
Table 3: Key Enzymes in Neurosteroid Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Cytochrome P450 side-chain cleavage | P450scc | Converts cholesterol to pregnenolone. |
| 3β-hydroxysteroid dehydrogenase | 3β-HSD | Converts pregnenolone to progesterone. |
| 21-hydroxylase | CYP21A2 | Converts progesterone to 11-deoxycorticosterone. |
| 5α-reductase | 5α-R | Reduces progesterone and deoxycorticosterone. |
| 3α-hydroxysteroid dehydrogenase | 3α-HSD | Converts 5α-reduced precursors to allopregnanolone and THDOC. |
Preclinical Research Methodologies and Mechanistic Investigations
In Vitro Cellular and Tissue Models
Neuronal Cell Culture Systems for Neurobiological Studies
While direct studies utilizing Hydroxydione-21-succinate in neuronal cell culture systems for broad neurobiological investigations are not extensively detailed in the available literature, research on analogous compounds provides insights into potential methodologies. For instance, studies on hydrocortisone (B1673445) sodium succinate (B1194679), another steroidal compound, have employed primary cultures of trigeminal ganglion (TG) neurons from rats to investigate effects on ion channel function. In these experimental setups, neurons are isolated and maintained in culture, allowing for the application of techniques like whole-cell patch-clamp recordings to measure specific ion currents.
In one such study, cultured TG neurons were perfused with varying concentrations of hydrocortisone sodium succinate to assess its impact on voltage-gated sodium currents (INa). The results demonstrated a rapid, concentration-dependent inhibition of INa, suggesting a non-genomic mechanism of action. This methodology allows for the precise measurement of a drug's effect on neuronal excitability at the cellular level.
| Experimental Model | Compound Tested | Key Parameter Measured | Observed Effect |
| Cultured Rat Trigeminal Ganglion Neurons | Hydrocortisone Sodium Succinate | Voltage-gated sodium current (INa) | Concentration-dependent inhibition |
Receptor Binding Assays and Functional Cell-Based Screens
This compound is recognized as a neuroactive steroid that modulates the function of the gamma-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Receptor binding assays are a fundamental tool to quantify the affinity of a compound for its target receptor. These assays typically use radiolabeled ligands that bind to a specific receptor and measure the displacement of the radioligand by the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
Functional cell-based screens, often using cell lines expressing specific GABAA receptor subunit combinations, can further elucidate the modulatory effects. Techniques like patch-clamp electrophysiology on these cells can reveal whether the compound enhances or inhibits the GABA-induced chloride current, characterizing it as a positive or negative allosteric modulator.
Excised Tissue Preparations for Pharmacological Analysis
Pharmacological analysis of compounds on excised tissue preparations, such as brain slices, provides a valuable ex vivo model that preserves the local neuronal circuitry. These preparations allow for the study of a drug's effect on synaptic transmission and neuronal activity in a more integrated system than cell cultures.
While specific studies on this compound in excised brain slices are not prominently documented, research on the related compound, hydrocortisone succinate, has utilized this methodology. For example, slices of the cerebral cortex from adult rats have been incubated with hydrocortisone succinate to measure its effect on the uptake of neurotransmitters like norepinephrine. Such experiments involve incubating the brain slices with the test compound and a radiolabeled neurotransmitter and then measuring the amount of radioactivity taken up by the tissue. This approach helps to understand how a compound might influence synaptic communication by altering neurotransmitter clearance.
| Tissue Preparation | Compound Tested | Key Parameter Measured | Observed Effect |
| Rat Cerebral Cortex Slices | Hydrocortisone Succinate | Uptake of radiolabeled norepinephrine | Statistically significant increase |
In Vivo Animal Models for Pharmacological Characterization
Rodent Models (e.g., mice, rats) for Central Nervous System Effects
Rodent models are instrumental in characterizing the in vivo effects of compounds on the central nervous system (CNS). Studies have investigated the impact of hydroxydione (B1218875) on the behavior of both mice and rats.
In one study, the effect of hydroxydione on aggressive behavior was examined in isolated mice and muricide (mouse-killing) rats. The findings indicated that hydroxydione decreased aggressiveness in both species. In isolated mice, treatment with hydroxydione led to a reduced score of aggressiveness and a significant prolongation of the latency to attack. These behavioral assessments provide insights into the potential sedative and calming effects of the compound on the CNS.
| Animal Model | Behavior Assessed | Compound | Key Findings |
| Isolated Mice | Aggressiveness | Hydroxydione | Reduced score of aggressiveness, prolonged latency of attacks |
| Muricide Rats | Aggressiveness | Hydroxydione | Decreased muricide reaction |
Non-Rodent Models (e.g., cats, non-human primates) in Neuropharmacology
Non-rodent models, such as cats, have also been used to investigate the neuropharmacological properties of hydroxydione sodium succinate. Early pharmacological studies in cats provided a detailed characterization of its systemic and central effects.
In studies conducted on chloralose-anesthetized or decerebrate cats, hydroxydione was found to have minimal action at the neuromuscular junction, autonomic ganglia, or peripheral adrenergic synapses. However, it did produce centrally mediated effects on the circulatory and respiratory systems. Rapid intravenous injection led to transient hypotension and respiratory stimulation. A notable CNS effect was the reduction of decerebrate rigidity, indicating an influence on motor control pathways. Conversely, reflexes such as the pinna and conjunctival reflexes were relatively resistant to its action, suggesting a differential effect on various neural circuits.
| Animal Model | Key Parameters Investigated | Compound | Observed Central Nervous System Effects |
| Cats (chloralose-anesthetized or decerebrate) | Cardiovascular, Respiratory, and Reflex Actions | Hydroxydione sodium succinate | - Centrally mediated respiratory and circulatory depression (potentiated by chloralose)- Readily lessened decerebrate rigidity- Relative resistance of pinna and conjunctival reflexes |
Preclinical Models for Investigating Neuroprotective Properties
Information regarding specific preclinical models utilized to investigate the neuroprotective properties of this compound is not extensively available in the current body of scientific literature. While the compound is classified as a neuroactive steroid, a class of compounds known to have potential neuroprotective effects, detailed studies employing established animal models of neurological injury or disease to assess this specific property of this compound are not readily found.
Electrophysiological Assessments in Preclinical Research
Electrophysiological studies are crucial in determining the effects of a compound on the electrical activity of the nervous system.
Electroencephalographic (EEG) Pattern Analysis in Animal Studies
Detailed preclinical studies analyzing the specific electroencephalographic (EEG) patterns induced by this compound in animal models are not sufficiently documented in publicly accessible research. While it was used as a general anesthetic, specific analyses of its effects on brain wave frequencies and amplitudes in controlled animal studies are not described in the available literature.
Investigation of Reflex Modulation in Animal Models
Preclinical investigations in animal models, specifically in cats, have provided insights into the modulation of various reflexes by this compound. Studies conducted on decerebrate cats, a model characterized by exaggerated extensor muscle tone, demonstrated that this compound could lessen this rigidity.
However, the compound showed a notable resistance to suppressing certain reflexes. The pinna reflex (ear movement in response to sound) and the conjunctival reflex (blinking in response to touching the cornea) were found to be relatively resistant to the effects of this compound. Most remarkably, the knee-jerk reflex, a classic monosynaptic spinal reflex, was observed to be outstandingly resistant to depression by the compound mdpi.com.
These findings suggest a selective action of this compound on central motor control pathways, particularly those involved in postural tone, while having a limited effect on more direct spinal and brainstem reflex arcs.
Advanced Analytical Characterization and Detection Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating hydroxydione-21-succinate from complex mixtures, allowing for its accurate quantification. The choice of chromatographic mode and the optimization of its parameters are critical for achieving the desired sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid esters like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation and reliable quantification.
A typical approach for a compound like this compound would involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Key considerations for HPLC method development include:
Column Selection: C18 and C8 columns are commonly used for steroid analysis, offering excellent retention and separation capabilities. nih.gov The choice between them depends on the desired retention and selectivity.
Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically employed. ijnrd.orgnih.gov The ratio of these solvents is adjusted to control the retention time of the analyte. The addition of modifiers like trifluoroacetic acid or formic acid can improve peak shape and resolution. nih.gov
Flow Rate: A flow rate of around 1.0 mL/min is common and provides a good balance between analysis time and separation efficiency. nih.gov
Detection: UV detection is often used, with the wavelength set to the absorbance maximum of the analyte to ensure high sensitivity. nih.gov For this compound, a wavelength around 242 nm would be appropriate, similar to other corticosteroids. ijnrd.org
The following interactive table outlines typical starting parameters for the development of an HPLC method for this compound analysis.
| Parameter | Typical Value | Purpose |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention for steroid compounds. nih.gov |
| Mobile Phase | Acetonitrile:Water (gradient) | Allows for the elution of compounds with a wide range of polarities. nih.gov |
| pH Modifier | 0.1% Formic Acid | Improves peak shape and ionization efficiency for mass spectrometry. nih.gov |
| Flow Rate | 1.0 mL/min | Balances analysis time and chromatographic resolution. nih.gov |
| Column Temperature | 25 °C | Ensures reproducible retention times. nih.gov |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection | UV at 242 nm | Provides sensitive detection for corticosteroids. ijnrd.org |
For highly polar compounds that are not well-retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. mdpi.com Given the polar nature of the succinate (B1194679) ester and the hydroxyl groups, HILIC could be particularly useful for separating this compound from other polar metabolites or in complex biological matrices. nih.gov
In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this layer and the mobile phase. mdpi.com The introduction of HILIC has provided new analytical possibilities for the separation of bioactive molecules. mdpi.com
Achieving adequate selectivity is crucial when analyzing this compound in complex matrices such as plasma or urine, where numerous endogenous compounds can interfere with the analysis. Optimization of chromatographic conditions is key to resolving the analyte peak from these interferences.
Strategies to enhance selectivity include:
Varying the Organic Modifier: Switching between acetonitrile and methanol can alter the elution order of compounds.
Adjusting Mobile Phase pH: For ionizable compounds, changing the pH of the mobile phase can significantly impact retention and selectivity.
Modifying the Stationary Phase: Employing columns with different stationary phase chemistries (e.g., phenyl-hexyl or embedded polar groups) can provide alternative selectivities.
Gradient Optimization: Adjusting the gradient slope and duration can improve the separation of closely eluting peaks. The specificity of an assay can be determined by comparing chromatograms of blank solutions with those of standard solutions. nih.gov
Mass Spectrometry Approaches for Identification and Profiling
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. rfi.ac.uk When coupled with a separation technique like HPLC, it becomes an indispensable tool for the definitive identification and structural characterization of compounds like this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of an unknown compound with a high degree of accuracy. nih.gov By measuring the mass of an ion with very high precision, it is possible to calculate a unique elemental formula, which greatly aids in the identification of the compound. nih.gov This technique allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. nih.gov
For this compound (C25H34O8), the theoretical exact mass of the neutral molecule can be calculated. When ionized, for instance by protonation to form [M+H]+, HRMS can measure the mass of this ion to within a few parts per million (ppm), providing strong evidence for its elemental composition.
| Ion Species | Theoretical m/z |
| [M+H]+ | 479.2275 |
| [M+Na]+ | 501.2094 |
Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure. nih.gov This process is invaluable for confirming the identity of a compound and for distinguishing between isomers. mdpi.com
For this compound, MS/MS analysis would be expected to produce characteristic fragment ions corresponding to the loss of the succinate group and cleavages within the steroid core. This detailed structural information is crucial for unambiguous identification. nih.gov
The table below shows potential fragment ions that could be observed in an MS/MS experiment for the structural elucidation of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 479.2275 | 379.2373 | 100.0160 (C4H4O3) | Loss of succinic anhydride (B1165640) |
| 479.2275 | 361.2268 | 118.0266 (C4H6O4) | Loss of succinic acid |
| 361.2268 | 343.2162 | 18.0106 (H2O) | Loss of water from the steroid core |
| 361.2268 | 325.2057 | 36.0211 (2xH2O) | Loss of two water molecules from the steroid core |
Spectroscopic Methods in Compound Analysis
Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound, providing detailed information about their atomic composition and three-dimensional arrangement.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the molecule, much like a fingerprint.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its steroidal backbone and the succinate ester group. The analysis of these bands can confirm the presence of key functional groups. nih.gov
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (if present from hydrolysis) | Stretching | 3200-3600 (broad) |
| C-H (alkane) | Stretching | 2850-3000 |
| C=O (ketone on steroid) | Stretching | ~1715 |
| C=O (ester) | Stretching | ~1735 |
| C-O (ester) | Stretching | 1000-1300 |
The IR spectrum of succinic acid and its salts shows characteristic changes in the carboxylate region, which can be used to identify the succinate moiety in this compound. researchgate.net The "fingerprint region" of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure and conformation of molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can provide detailed information about the connectivity of atoms and their spatial relationships.
For a steroidal compound like this compound, NMR analysis is crucial for confirming the stereochemistry of the steroid nucleus and the position of the succinate ester.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The chemical shift (δ) of each proton, its integration (the area under the peak, proportional to the number of protons), and its coupling pattern (splitting of the peak due to neighboring protons) are all used to piece together the molecular structure.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. nih.gov
2D NMR Techniques: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei and definitively assign all the signals in the ¹H and ¹³C spectra. researchgate.net
The analysis of NMR data for steroids can be complex due to the significant overlap of signals in the ¹H NMR spectrum. nih.gov However, by using a combination of 1D and 2D NMR experiments, a complete structural assignment can be achieved. The chemical shifts of the protons and carbons in the succinate moiety would also be identifiable in the spectra.
Development of Specialized Analytical Workflows
The reliable detection and quantification of this compound in biological samples require the development of robust and validated analytical workflows, from sample collection and preparation to final analysis.
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, serum, urine) and to remove interfering substances that could affect the analytical measurement. nih.gov For steroids like this compound, several extraction techniques are commonly employed. mdpi.com
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. shimadzu.com The supernatant, containing the analyte, is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. An organic solvent is used to extract the steroid from the aqueous biological sample. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent. This method offers higher selectivity and cleaner extracts compared to PPT and LLE. researchgate.net
Supported Liquid Extraction (SLE): SLE is a more recent technique that combines elements of LLE and SPE. The aqueous sample is absorbed onto an inert solid support, and the analyte is then eluted with a water-immiscible organic solvent. protocols.io
The choice of sample preparation method depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and throughput. For quantitative analysis using LC-MS/MS, a thorough sample cleanup is often necessary to minimize matrix effects.
Table 3: Comparison of Sample Preparation Techniques for Steroids
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Less clean extracts, potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | Good recovery, can concentrate the sample | Labor-intensive, requires large volumes of organic solvents |
| Solid-Phase Extraction (SPE) | High selectivity, clean extracts, automation-friendly | More expensive, method development can be complex |
| Supported Liquid Extraction (SLE) | Easy to automate, high throughput, cleaner than LLE | Can be more expensive than LLE |
To obtain a comprehensive analytical profile of this compound, it is often advantageous to use hyphenated techniques that couple a separation method with one or more detection technologies. researchgate.netnih.gov This approach allows for the simultaneous acquisition of different types of data from a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for the analysis of steroids in biological fluids. labinsights.nl LC provides excellent separation of the parent drug and its metabolites, while MS offers high sensitivity and selectivity for their detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis. However, it often requires derivatization of the steroid to increase its volatility and thermal stability. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples LC with NMR spectroscopy. It allows for the separation of components in a mixture followed by their structural elucidation by NMR. This is particularly useful for identifying unknown metabolites. nih.gov
Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): This hyphenated method combines the separation power of LC with the structural information provided by FTIR. It can be used to obtain the IR spectra of individual components as they elute from the chromatography column. nih.gov
The integration of these complementary detection principles provides a more complete picture of the sample's composition. For instance, LC-MS can provide the molecular weight and fragmentation pattern of a metabolite, while LC-NMR can provide its detailed structural information. This multi-faceted approach is invaluable in drug metabolism studies and for the comprehensive characterization of compounds like this compound.
Method Validation for Robustness and Sensitivity
Method validation is a critical component in the advanced analytical characterization of pharmaceutical compounds, ensuring that a chosen analytical procedure is reliable and suitable for its intended purpose. For this compound, this process involves rigorous testing of the method's robustness and sensitivity to guarantee consistent and accurate results.
Robustness Testing
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in procedural parameters. chromatographyonline.comscielo.br This provides an indication of the method's reliability during normal usage. chromatographyonline.comscielo.br For the analysis of this compound, robustness is typically evaluated during the method development phase by assessing the impact of minor changes to the conditions of High-Performance Liquid Chromatography (HPLC), a common analytical technique.
Experimental designs, such as fractional factorial designs, are often employed to systematically vary multiple parameters at once. nih.gov Key parameters for an HPLC method that would be evaluated for robustness include:
Mobile Phase Composition: Minor adjustments to the ratio of solvents (e.g., Acetonitrile and Phosphate Buffer).
pH of the Mobile Phase: Small shifts in the pH of the buffer component.
Flow Rate: Slight alterations in the speed at which the mobile phase passes through the column.
Column Temperature: Variations in the temperature of the HPLC column.
Wavelength: Small changes in the detection wavelength used by the UV detector.
The results of these variations are then analyzed to determine if they cause any statistically significant changes in the analytical results, such as the retention time, peak area, or resolution of this compound.
Table 1: Illustrative Robustness Study Parameters for an HPLC Method
| Parameter | Nominal Value | Variation 1 | Variation 2 |
|---|---|---|---|
| Mobile Phase Ratio (ACN:Buffer) | 70:30 v/v | 68:32 v/v | 72:28 v/v |
| pH of Buffer | 4.0 | 3.8 | 4.2 |
| Flow Rate (ml/min) | 1.0 | 0.9 | 1.1 |
| Wavelength (nm) | 242 | 240 | 244 |
The method is considered robust if the results remain within the predefined acceptance criteria, ensuring its reliability across different laboratories, instruments, and analysts.
Sensitivity Analysis
The sensitivity of an analytical method demonstrates its ability to detect and quantify low concentrations of the analyte. This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.gov
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov
These values are often calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines. mdpi.com For a compound structurally similar to this compound, such as Hydrocortisone (B1673445) Sodium Succinate, validated HPLC methods have demonstrated specific sensitivity levels.
Table 2: Sensitivity Parameters from a Validated HPLC Method for a Related Compound
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.37 µg/ml |
| Limit of Quantification (LOQ) | 1.13 µg/ml |
Data based on a validated method for Hydrocortisone Sodium Succinate, which is expected to have similar analytical characteristics. ijnrd.org
The low LOD and LOQ values indicate that the method is highly sensitive and capable of accurately measuring even trace amounts of the compound, which is crucial for applications such as impurity profiling and stability studies.
Emerging Research Directions and Future Perspectives
Exploration of Novel Molecular Targets Beyond GABAA Receptors
While the anesthetic properties of the hydroxydione (B1218875) steroid are attributed to its modulation of GABAA receptors, the succinate (B1194679) component has the potential to interact with its own distinct molecular targets. The primary focus of this new research is the succinate receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR). tulane.edunih.gov The release of succinate from hydroxydione-21-succinate could lead to the activation of SUCNR1, initiating a cascade of intracellular signaling events. This positions SUCNR1 as a significant novel, albeit indirect, molecular target for this compound. nih.gov The activation of this receptor links the compound to a wide array of physiological and pathophysiological processes, including metabolic regulation and inflammation, which are independent of its effects on GABAergic neurotransmission. nih.govnih.gov Research into extrasynaptic α4-containing GABAA receptors has also identified them as high-affinity targets for certain molecules, suggesting that the broader family of GABAA receptors still holds potential for discovering nuanced interactions. nih.gov
Investigations into Endogenous Succinate Signaling Pathways and SUCNR1
Extracellular succinate is now recognized as a signaling molecule, akin to a hormone, that reports on metabolic stress and the state of cellular energy. nih.govnih.gov The succinate-SUCNR1 signaling axis is a critical link between cellular metabolism and immune responses. nih.gov This pathway's overactivation has been implicated in the development of metabolic disorders. researchgate.net
Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. semanticscholar.org Beyond its intracellular role, extracellular succinate, acting through SUCNR1, plays a significant part in systemic energy homeostasis. nih.gov It is involved in regulating glucose utilization and lipid metabolism. nih.gov For instance, the succinate/SUCNR1 axis has been identified as a regulator of insulin (B600854) secretion in response to hyperglycemia, suggesting a role in managing metabolic processes related to energy availability. nih.gov Circulating succinate has emerged as a potential biomarker in chronic metabolic diseases like obesity and diabetes, highlighting the importance of this signaling pathway. nih.gov The inhibition of succinate dehydrogenase (SDH), the enzyme that metabolizes succinate, can lead to its accumulation and subsequently impair cellular respiration and ATP production. mdpi.comelifesciences.org
Succinate has emerged as a critical mediator in inflammation. nih.gov During inflammatory states, disruptions in the TCA cycle can lead to succinate accumulation, which is then released into the extracellular space. nih.govelifesciences.org This extracellular succinate acts as a danger signal to the immune system. By activating SUCNR1 on immune cells, succinate can modulate their function, either promoting or suppressing inflammation depending on the context. nih.govdrugbank.com
Succinate signaling has been shown to have distinct effects on different immune cells:
Macrophages : Succinate can promote a pro-inflammatory response, leading to the production of cytokines like IL-1β. nih.govnih.gov However, some studies indicate it can also have anti-inflammatory effects, highlighting the context-dependent nature of its signaling. nih.gov
Dendritic Cells (DCs) : Succinate can activate DCs, contributing to the inflammatory response. nih.gov
T Cells : The succinate/SUCNR1 axis is crucial in linking metabolism with immune regulation in T cells. nih.gov
Alterations in succinate levels and SUCNR1 signaling are associated with various inflammatory disorders, making this pathway a promising therapeutic target. nih.govbiorxiv.org
| Immune Cell Type | Role of Succinate/SUCNR1 Signaling | Key Research Findings |
| Macrophages | Modulates pro- and anti-inflammatory activities | Can trigger the production of pro-inflammatory cytokine IL-1β. nih.govnih.gov In other contexts, it can promote anti-inflammatory responses. nih.govdrugbank.com |
| Dendritic Cells | Promotes activation and inflammatory response | Stimulation with succinate leads to the expression of inflammatory cytokines. nih.gov |
| T Cells | Links cellular metabolism with immune regulation | The succinate/SUCNR1 axis is recognized as a crucial pathway in T cell function. nih.gov |
Application of Advanced In Silico and Computational Methodologies
The use of computational tools is accelerating drug discovery by providing insights into molecular interactions and predicting biological activity. nih.govrug.nl These methods offer a powerful approach to exploring the multifaceted actions of compounds like this compound.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be used to model the interaction of the hydroxydione moiety and the succinate moiety with their respective receptors, such as the GABAA receptor and SUCNR1.
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a view of the dynamic behavior of the ligand-receptor complex over time, assessing its stability and fluctuations. nih.govmdpi.com These simulations can reveal detailed information about the conformational changes and key amino acid residues involved in the binding process, offering a deeper understanding of the molecular basis of the compound's action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related compounds, QSAR models can be developed to predict the activity of new, unsynthesized molecules. nih.govnih.gov
For this compound, QSAR studies could be employed to:
Predict the neuroactive potency of new steroid derivatives.
Optimize the succinate moiety to control its release rate or its affinity for SUCNR1.
Identify key structural features (descriptors) that are crucial for the desired biological effect.
These predictive models save resources and accelerate the development of new therapeutic agents with improved properties. nih.gov
| Computational Method | Application to this compound Research |
| Molecular Docking | Predicts the binding mode and affinity of the hydroxydione and succinate moieties to their respective target receptors (e.g., GABAA, SUCNR1). nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex to assess stability and identify key interaction points over time. nih.govnih.gov |
| QSAR Modeling | Develops predictive models to correlate the chemical structure of this compound derivatives with their biological activity, guiding the design of new compounds. nih.govnih.gov |
Innovations in Synthetic Methodologies for Enhanced Biological Activity
Modern Catalytic and Esterification Approaches
Traditional synthesis of steroid esters often involves methods that can be harsh and may not be suitable for complex or sensitive molecules. Modern advancements, however, offer milder and more efficient alternatives.
Catalytic Methods: Recent progress in steroid synthesis has been significantly influenced by the emergence of new catalytic methods. These include transition-metal-catalyzed reactions that allow for precise and selective modifications of the steroid nucleus. Such strategies could be employed to create novel analogs of hydroxydione with altered biological activities. For instance, palladium-catalyzed cross-coupling reactions could introduce different functional groups at various positions on the steroid backbone, potentially influencing receptor binding and efficacy.
Esterification Techniques: The synthesis of steroid esters has been improved through the use of carbodiimides in conjunction with 4-(tertiary amino)-pyridines and acid catalysts. This method has been shown to produce pure steroid esters in high yields with minimal discoloration, which is a significant improvement over older methods that often resulted in impure products. A patented process highlights the use of a carbodiimide (B86325) as a condensing agent in the presence of a 4-(tertiary amino)-pyridine and a strong acid in an inert organic solvent for preparing steroid carboxylic acid esters. google.com Another approach involves the use of methyl 4-chloro-4-oxobutyrate as an acylating agent, followed by mild alkaline hydrolysis, which has been successful in the two-step synthesis of a stanozolol (B1681124) hemisuccinate. nih.gov These more controlled esterification processes could be adapted for the synthesis of this compound and its derivatives, ensuring high purity and potentially enabling the creation of a wider range of ester analogs for biological screening.
Biocatalytic and Enzymatic Synthesis
The use of enzymes in the synthesis of steroid derivatives represents a significant advancement, offering high specificity and milder reaction conditions compared to traditional chemical methods.
Enzymatic Esterification: Enzymes, particularly lipases, have been investigated for the esterification of steroids. These biocatalysts can offer regioselectivity, meaning they can target specific hydroxyl groups on the steroid molecule. For instance, subtilisin Carlsberg has been used for the regioselective acylation of 3,17-β-estradiol with succinic anhydride (B1165640) at the 17β-hydroxyl position. nih.gov This level of control is crucial for synthesizing specific steroid esters and could be applied to produce this compound or its analogs with high purity. The enzymatic synthesis of steroid sulfates has also been explored, indicating the potential for biocatalytic approaches to modify steroid molecules in various ways. nih.gov
Prodrug Strategies and Structural Modifications
Much of the innovation in enhancing the biological activity of steroids lies in the design of prodrugs and the strategic modification of their chemical structures. Corticosteroid-21-esters are considered prodrugs that undergo hydrolysis in vivo by esterases to release the pharmacologically active alcohol. mdpi.com
Structure-Activity Relationship (SAR) Studies: The biological activity of steroids is highly dependent on their three-dimensional structure. Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of new analogs with improved properties. For corticosteroids, it is generally understood that making the molecule more lipid-soluble or more water-soluble can be achieved by creating suitable ester derivatives of the hydroxyl groups. uomustansiriyah.edu.iq Increased lipid solubility can decrease the release rate from intramuscular injection sites, while increased water solubility is necessary for intravenous preparations. uomustansiriyah.edu.iq
For C-21 steroids, modifications to the side chain can have a significant impact on biological activity. For example, in the context of antifungal activity, a series of C-21 steroid analogs with an aromatic D-ring were synthesized and evaluated. nih.gov While the therapeutic target is different, this research demonstrates the principle of modifying the steroid core to modulate biological effects.
The development of new analogs of the immunoadjuvant QS-21, a complex saponin (B1150181) with a steroid-like core, also highlights the strategy of synthesizing and evaluating a series of related compounds to identify those with improved therapeutic profiles, in this case, lower hemolytic effects. nih.govnih.gov
Future Directions in Synthesis: The future of synthesizing more effective this compound derivatives will likely involve a combination of these innovative strategies. The use of advanced catalytic systems will enable the precise construction of novel steroid scaffolds. Biocatalytic methods will offer environmentally friendly and highly selective routes to esterification and other modifications. Furthermore, a deeper understanding of the structure-activity relationships of neuroactive steroids will guide the rational design of new analogs with enhanced anesthetic potency and improved pharmacokinetic properties.
Q & A
Q. How can researchers optimize in vitro assays to differentiate this compound’s direct vs. indirect effects on cellular pathways?
- Methodological Answer :
- Time-course experiments : Measure early (1–6 hr) vs. late (24–48 hr) responses.
- Inhibitor studies : Block suspected intermediates (e.g., kinase inhibitors).
- Single-cell RNA-seq : Resolve heterogeneity in pathway activation .
Key Methodological Considerations
- Data Presentation : Follow journal guidelines for tables (e.g., NMR shifts in ppm ± 0.01) and figures (error bars = SD, n ≥ 3) .
- Reproducibility : Include raw data in supplementary materials (e.g., chromatograms, spectra) .
- Ethical Compliance : Document animal/human study approvals (IACUC/IRB) and data-sharing plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
